Oxacyclododecan-2-one

Catalog No.
S583371
CAS No.
1725-03-7
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxacyclododecan-2-one

CAS Number

1725-03-7

Product Name

Oxacyclododecan-2-one

IUPAC Name

oxacyclododecan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2

InChI Key

MVOSYKNQRRHGKX-UHFFFAOYSA-N

SMILES

C1CCCCCOC(=O)CCCC1

Canonical SMILES

C1CCCCCOC(=O)CCCC1

Oxacyclododecan-2-one, also known as undecalactone or undecanolide, is a cyclic ester with the molecular formula C11H20O2C_{11}H_{20}O_{2} and a molecular weight of approximately 184.28 g/mol. This compound features a twelve-membered ring structure that includes an ether and a carbonyl group, making it a lactone. It is characterized by its pleasant, fruity odor, which is often associated with various natural sources, particularly in plants such as Cassia fistula (golden shower tree) and other members of the legume family .

The mechanism of action of undecalactone is still under investigation. Some studies suggest potential anti-inflammatory and anti-diabetic properties, but more research is needed to confirm these effects and understand how the compound works at a molecular level [].

  • Natural Product Chemistry: Oxacyclododecan-2-one has been identified as a constituent of Cassia fistula, a plant with a history of use in traditional medicine []. Research into the bioactive components of medicinal plants often involves isolating and characterizing individual compounds, like Oxacyclododecan-2-one, to understand their potential contributions to the overall effects of the plant extract [].
Typical of lactones. Notably, it can undergo hydrolysis to yield 11-hydroxyundecanoic acid in the presence of aqueous sodium hydroxide, achieving yields of around 90% . Additionally, it can be involved in lactonization reactions of carboxyalkyl sulfonium salts and has been reported to undergo anionic ring-opening polymerization, similar to that of ε-caprolactone.

The biological activity of oxacyclododecan-2-one has garnered interest due to its presence in natural products and potential applications in fragrance and flavor industries. It exhibits antimicrobial properties against certain bacteria and fungi, which could be beneficial for preservation purposes in food and cosmetic formulations . Furthermore, its pleasant aroma makes it a candidate for use in perfumery.

Several synthesis methods for oxacyclododecan-2-one have been reported:

  • Lactonization of 11-Hydroxyundecanoic Acid: This method involves the cyclization of 11-hydroxyundecanoic acid under mild conditions.
  • Ring-Opening Polymerization: Anionic ring-opening polymerization can be employed to synthesize this compound from appropriate precursors .
  • Direct Synthesis from Carboxylic Acids: Using reagents like thionyl chloride followed by treatment with alcohols can yield oxacyclododecan-2-one.

These methods highlight the versatility and accessibility of this compound for synthetic chemists.

Oxacyclododecan-2-one finds applications across various industries:

  • Flavoring Agents: Due to its fruity aroma, it is used in food products and beverages as a flavoring agent.
  • Fragrance Industry: Its pleasant scent makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: The compound's antimicrobial properties may allow for applications in medicinal formulations.
  • Polymer Chemistry: Its ability to undergo ring-opening polymerization makes it useful in the production of biodegradable polymers .

Oxacyclododecan-2-one shares structural similarities with several other lactones and cyclic esters. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
ε-CaprolactoneC6H10O2C_{6}H_{10}O_{2}Widely used in biodegradable polymers
γ-ButyrolactoneC4H8O2C_{4}H_{8}O_{2}Solvent properties; used in pharmaceuticals
δ-ValerolactoneC5H10O2C_{5}H_{10}O_{2}Used as a solvent and in the synthesis of polymers
12-Hydroxystearic AcidC18H36O3C_{18}H_{36}O_{3}Known for its surfactant properties

Uniqueness of Oxacyclododecan-2-one

Oxacyclododecan-2-one stands out due to its larger ring size compared to other lactones like ε-caprolactone and γ-butyrolactone, which influences its physical properties such as melting point and volatility. Additionally, its distinctive fruity aroma differentiates it from other similar compounds that may not possess such olfactory characteristics.

XLogP3

3.6

UNII

4E2392MT4H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39282-36-5
1725-03-7

Wikipedia

Undecalactone

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

General Manufacturing Information

Oxacyclododecan-2-one: ACTIVE
Undecanoic acid, hydroxy-, lactone: ACTIVE

Dates

Last modified: 08-15-2023

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